4-Butenyl pyridine
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Overview
Description
4-Butenyl pyridine is an organic compound with the molecular formula C9H11N It is a derivative of pyridine, where a butenyl group is attached to the nitrogen atom of the pyridine ring
Preparation Methods
Synthetic Routes and Reaction Conditions
4-Butenyl pyridine can be synthesized through several methods. One common approach involves the reaction of pyridine with butenyl halides under basic conditions. For example, the reaction of pyridine with 4-butenyl bromide in the presence of a base such as potassium carbonate can yield this compound. The reaction is typically carried out in an organic solvent like acetonitrile at elevated temperatures.
Another method involves the use of Grignard reagents. In this approach, 4-butenyl magnesium bromide is reacted with pyridine to form this compound. This reaction is usually performed in an inert atmosphere to prevent the Grignard reagent from reacting with moisture or oxygen.
Industrial Production Methods
Industrial production of this compound often involves the use of continuous flow reactors to ensure consistent product quality and yield. The reaction conditions are optimized to maximize the conversion of starting materials to the desired product while minimizing by-products. Catalysts and solvents are carefully selected to enhance the efficiency of the reaction.
Chemical Reactions Analysis
Types of Reactions
4-Butenyl pyridine undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form corresponding pyridine N-oxides.
Reduction: Reduction reactions can convert it to saturated pyridine derivatives.
Substitution: It can undergo nucleophilic substitution reactions, where the butenyl group is replaced by other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as lithium aluminum hydride or hydrogen gas in the presence of a catalyst are used.
Substitution: Nucleophiles like amines or thiols can be used in substitution reactions.
Major Products Formed
Oxidation: Pyridine N-oxides.
Reduction: Saturated pyridine derivatives.
Substitution: Various substituted pyridines depending on the nucleophile used.
Scientific Research Applications
4-Butenyl pyridine has several applications in scientific research:
Chemistry: It is used as a building block in organic synthesis to create more complex molecules.
Biology: It serves as a ligand in coordination chemistry, forming complexes with metal ions that are studied for their biological activity.
Medicine: Research is ongoing to explore its potential as a pharmacophore in drug design, particularly in the development of new therapeutic agents.
Industry: It is used in the synthesis of specialty chemicals and materials with specific properties.
Mechanism of Action
The mechanism of action of 4-Butenyl pyridine depends on its interaction with molecular targets. In biological systems, it can act as a ligand, binding to metal ions or proteins and modulating their activity. The butenyl group can participate in various chemical reactions, influencing the compound’s reactivity and interaction with other molecules.
Comparison with Similar Compounds
4-Butenyl pyridine can be compared with other pyridine derivatives such as:
4-Methyl pyridine: Similar in structure but with a methyl group instead of a butenyl group.
4-Ethyl pyridine: Contains an ethyl group, making it less reactive than this compound.
4-Phenyl pyridine: Has a phenyl group, which significantly alters its chemical properties and applications.
The uniqueness of this compound lies in the presence of the butenyl group, which imparts distinct reactivity and potential for forming various derivatives through chemical modifications.
Properties
Molecular Formula |
C9H11N |
---|---|
Molecular Weight |
133.19 g/mol |
IUPAC Name |
4-but-3-enylpyridine |
InChI |
InChI=1S/C9H11N/c1-2-3-4-9-5-7-10-8-6-9/h2,5-8H,1,3-4H2 |
InChI Key |
AKDJZAVMDJYMIT-UHFFFAOYSA-N |
Canonical SMILES |
C=CCCC1=CC=NC=C1 |
Origin of Product |
United States |
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